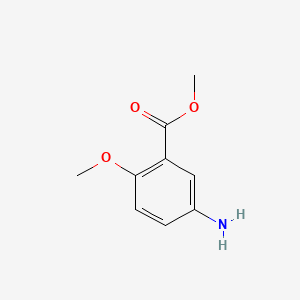

Methyl 5-amino-2-methoxybenzoate

Description

Significance as a Versatile Chemical Compound in Research

The versatility of Methyl 5-amino-2-methoxybenzoate is a cornerstone of its significance in the scientific community. Its unique structure not only enhances its reactivity but also its solubility, making it an excellent candidate for a multitude of research applications. chemimpex.com The presence of both an amine and a methoxy (B1213986) group on the benzene (B151609) ring allows for regioselective modifications, providing a pathway to a diverse range of derivatives with specific, tailored properties.

Role in Pharmaceutical Development

In the pharmaceutical industry, this compound serves as a crucial intermediate in the synthesis of various bioactive compounds and drug candidates. chemimpex.com Researchers have successfully utilized this compound to create derivatives with enhanced therapeutic effects, underscoring its potential in the expansive field of drug discovery and development. chemimpex.com For instance, it is a key component in the development of certain anti-inflammatory and analgesic medications. chemimpex.com Furthermore, its derivatives have been explored for their potential as antibacterial agents, with studies indicating they may inhibit bacterial growth by binding to DNA and preventing transcription. biosynth.com

Applications in Organic Synthesis as a Building Block

As a building block in organic synthesis, this compound is invaluable. chemimpex.com Its functional groups provide handles for a variety of chemical transformations, enabling chemists to construct more complex molecules with desired functionalities. chemimpex.com This makes it a fundamental starting material or intermediate in the synthesis of a wide range of organic compounds. chemicalbook.comchemicalbook.com

Relevance in Biochemical Research

The utility of this compound extends into the realm of biochemical research. It is employed in studies focused on understanding complex biological processes, such as enzyme inhibition and protein interactions. chemimpex.com By using this compound and its derivatives as probes, researchers can gain insights into the mechanisms of action of various biological systems.

Importance in Agricultural Chemistry

Within agricultural chemistry, this compound and its related structures are utilized in the formulation of agrochemicals. chemimpex.com Its application contributes to the development of more effective herbicides and pesticides, playing a role in modern crop protection strategies. chemimpex.com

Use in the Production of Dyes and Agrochemicals

Beyond its role in pharmaceuticals and research, this compound is also an important raw material and intermediate in the production of dyestuffs and other agrochemicals. chemicalbook.comchemicalbook.com Its chemical properties allow for its incorporation into the synthesis of various dyes, contributing to the wide palette of colors available in numerous industries. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCXCIPPRCFAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177357 | |

| Record name | Methyl 5-amino-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22802-67-1 | |

| Record name | Benzoic acid, 5-amino-2-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22802-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-o-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-amino-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-amino-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies

General Synthetic Strategies

A common foundational approach for synthesizing the core structure of this compound involves the modification of a substituted benzene (B151609) ring. One widely used precursor is salicylic (B10762653) acid, which undergoes a sequence of reactions including etherification, sulfonyl chloride formation, amination, and esterification to yield derivatives like methyl 2-methoxy-5-aminosulfonyl benzoate (B1203000). researchgate.net Optimization of reaction conditions such as temperature, molar ratios of reactants, and reaction time is crucial for maximizing the yield at each step. researchgate.net For instance, in a multi-step synthesis starting from salicylic acid, the total yield was significantly improved to 63.7% through careful optimization of each of the four main reaction stages. researchgate.net

Another key starting material is 5-nitrosalicylic acid. A typical synthesis involves the initial methylation of 5-nitrosalicylic acid to produce methyl 2-methoxy-5-nitrobenzoate. This intermediate is then subjected to a reduction reaction, commonly using a reducing agent like tin(II) chloride or catalytic hydrogenation, to convert the nitro group into the primary amine, thus forming Methyl 5-amino-2-methoxybenzoate.

| Transformation | Starting Material | Key Reagents | Product |

|---|---|---|---|

| Methylation & Esterification | p-aminosalicylic acid | Dimethyl sulfate (B86663), Potassium hydroxide (B78521), Acetone | Methyl 4-amino-2-methoxybenzoate |

| Etherification | Salicylic acid | Dimethyl sulfate, Sodium hydroxide | 2-methoxybenzoic acid |

| Formylation | Methyl o-anisate | Hexamethylenetetramine, Trifluoroacetic acid | Methyl 5-formyl-2-methoxybenzoate |

Utilizing 2-(4′-aminophenyl)acetic acid and methoxymethyl chloride

While a direct synthesis of this compound from 2-(4′-aminophenyl)acetic acid and methoxymethyl chloride is not a standard or commonly documented route, one source suggests a two-step synthesis with a 60% yield is possible. biosynth.com However, the structural differences between the starting material and the final product are significant, making this a less conventional pathway.

Starting from p-aminosalicylic acid via methylation with dimethyl sulfate

A more direct and well-documented route involves the simultaneous methylation and esterification of p-aminosalicylic acid (4-aminosalicylic acid). googleapis.comgoogle.com In this process, p-aminosalicylic acid is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base like potassium hydroxide and a solvent like acetone. googleapis.comgoogle.com This one-pot reaction targets both the phenolic hydroxyl group and the carboxylic acid group. The reaction must be conducted under anhydrous conditions to prevent the formation of N-methyl byproducts. googleapis.com One specific example of this method involves reacting p-aminosalicylic acid with crushed potassium hydroxide in acetone, followed by the dropwise addition of dimethyl sulfate. This process yields Methyl 4-amino-2-methoxybenzoate with a high yield of 92.1%. google.com

Regioselective Protection-Deprotection Strategies in Synthesis

In the synthesis of complex molecules like derivatives of this compound, regioselective protection and deprotection of functional groups are critical. diva-portal.org This is particularly important when multiple reactive sites are present on the benzene ring. For instance, in the synthesis of various methyl hydroxy-methoxybenzoates, a key step is the regioselective protection of hydroxyl groups. diva-portal.org Acylation can be used to selectively protect the less-hindered hydroxyl group (meta or para to the ester group), allowing for subsequent modification of the more sterically hindered ortho-hydroxyl group. diva-portal.org

A common protecting group for amines is the acetyl group. In one synthetic route, 2-methoxy-4-acetylamine methyl benzoate is used as a starting material. google.com The acetyl group protects the amine functionality during subsequent halogenation and condensation reactions. google.com After these transformations, the acetyl group is removed via deacetylation, often by acid-catalyzed hydrolysis, to reveal the free amine in the final product. google.com Another protecting group strategy involves the use of a tert-Butoxycarbonyl (Boc) group for amino functionalities, which is a common tactic in the synthesis of amino acid-like building blocks. beilstein-journals.orgpharmaffiliates.com

Specific Reaction Pathways and Mechanisms

Cyclocondensation Reactions with Related Methoxybenzoates

The amino group of this compound and its derivatives serves as a nucleophile that can participate in cyclocondensation reactions to form heterocyclic systems. These reactions are fundamental in building more complex molecular architectures, such as quinazolines. For example, new quinazoline (B50416) derivatives have been synthesized through a one-pot condensation reaction involving an aniline (B41778) (like an aminobenzoate derivative), isatoic anhydride, and an aromatic aldehyde. researchgate.net

Alkylation Reactions

The amino group of this compound can undergo alkylation reactions. While direct N-alkylation is a standard transformation for anilines, the literature more frequently highlights the use of the corresponding bromo- or chloro-derivatives in substitution reactions. For instance, the synthesis of methyl 5-(2-bromoacetyl)-2-methoxybenzoate is achieved by reacting the corresponding ketone with bromine in chloroform. prepchem.com This bromoacetyl derivative can then serve as an intermediate for further alkylation reactions.

Halogenation (Chlorination, Bromination, Iodination)

Direct halogenation of the aromatic ring of this compound is a key transformation for introducing further functionality. While specific literature on the direct halogenation of this exact compound is limited, analogous reactions on structurally similar molecules provide insight into effective methodologies. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of this compound, the positions ortho to the amino group (C4 and C6) are the most likely sites for halogenation.

Chlorination: A common method for the chlorination of activated aromatic rings is the use of N-chlorosuccinimide (NCS). For instance, in the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, the related compound methyl 4-amino-2-methoxybenzoate is chlorinated using NCS in a solvent like N,N-dimethylformamide (DMF). The reaction proceeds at a controlled temperature, typically between 65-75°C, for several hours to yield the chlorinated product. google.com A similar approach could be applied to this compound.

Bromination and Iodination: For bromination and iodination, reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are frequently employed for the halogenation of aromatic compounds. sioc-journal.cn These reagents offer milder reaction conditions compared to elemental halogens. Alternatively, a process involving the halogenation of a protected amino group, such as an acetylamino group, can be utilized. For example, 2-methoxy-4-acetylamino-benzoic acid methyl ester undergoes halogenation with elemental chlorine, bromine, or iodine in a solvent like dichloromethane (B109758) at temperatures ranging from 10-40°C. google.comgoogle.com After halogenation, the acetyl group can be removed to yield the halogenated amino-benzoate derivative.

Another approach for iodination involves using iodine in the presence of an oxidizing agent. For example, the iodination of benzoic acids can be achieved using iodine with an oxidizing agent like potassium iodate (B108269) in a suitable solvent.

The table below summarizes typical conditions for these analogous halogenation reactions.

| Halogenation Type | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Reference |

| Chlorination | N-Chlorosuccinimide (NCS) | N,N-Dimethylformamide (DMF) | 65-75 | 3-4 | google.com |

| Halogenation | Chlorine, Bromine, or Iodine | Dichloromethane | 10-40 | 2-8 | google.comgoogle.com |

| Iodination | Iodine / Oxidizing Agent | Dichloromethane or Acetonitrile | 55-60 | 1.5-3 |

Condensation with Ethane Sulfinic Acid Sodium Salt

The introduction of a sulfonyl group can be achieved through the condensation of a halogenated precursor with a sulfinate salt. Following the halogenation of an appropriate aminobenzoate derivative, the resulting halo-substituted compound can be reacted with sodium ethanesulfinate.

In a process analogous to the target reaction, a halogenated derivative of 2-methoxy-4-acetylamino-benzoic acid methyl ester is condensed with sodium ethanesulfinate. google.comgoogle.com This reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) and is catalyzed by a copper salt, such as cuprous chloride or cuprous bromide. google.comgoogle.comgoogle.com The reaction mixture is heated to a temperature between 50-90°C for a duration of 5-10 hours. google.comgoogle.com The use of a catalyst is crucial for facilitating this nucleophilic aromatic substitution reaction. Following the condensation, a deprotection step (e.g., hydrolysis of the acetyl group) would be necessary to yield the final amino product. google.comgoogle.com

| Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reference |

| Halogenated 2-methoxy-4-acetylamino-benzoic acid methyl ester, Sodium ethanesulfinate | Cuprous Chloride or Cuprous Bromide | DMF | 50-90 | 5-10 | google.comgoogle.comgoogle.com |

Etherification with Dimethyl Sulfate

The synthesis of the methoxy (B1213986) group at the C2 position of the benzoate ring can be achieved via an etherification reaction. A common starting material for this process is a hydroxybenzoic acid derivative, such as methyl salicylate (B1505791) (methyl 2-hydroxybenzoate). The etherification is typically performed using dimethyl sulfate as the methylating agent. wikipedia.orggoogle.com

The process involves the deprotonation of the phenolic hydroxyl group with a base, such as sodium hydroxide, in a suitable solvent like toluene (B28343). wikipedia.orggoogle.com The reaction mixture is heated to reflux to remove water, often with a Dean-Stark apparatus, ensuring the formation of the sodium phenoxide salt. wikipedia.org Following dehydration, dimethyl sulfate is added, and the reaction is continued at reflux for several hours to complete the etherification. wikipedia.orggoogle.com The resulting product, methyl 2-methoxybenzoate (B1232891), is then isolated through workup procedures that involve washing and distillation. wikipedia.orggoogle.com An optimized process for a related synthesis reported a yield of 92.6% for this etherification step. google.comresearchgate.net

| Starting Material | Reagent | Base | Solvent | Reaction Condition | Yield | Reference |

| Methyl Salicylate | Dimethyl Sulfate | Sodium Hydroxide | Toluene | Reflux | 92.6% | google.comwikipedia.orggoogle.comresearchgate.net |

Sulfonation with Chlorosulfonic Acid

To introduce a sulfonyl group at the C5 position, an electrophilic aromatic substitution reaction using chlorosulfonic acid is employed. This reaction is typically performed on methyl 2-methoxybenzoate, the product of the preceding etherification step. wikipedia.orggoogle.com

The reaction involves carefully adding chlorosulfonic acid to methyl 2-methoxybenzoate while controlling the temperature. The reaction mixture is then stirred at a moderately elevated temperature, for example, between 40-50°C, for a couple of hours. wikipedia.orggoogle.com The molar ratio of methyl 2-methoxybenzoate to chlorosulfonic acid is a critical parameter, with ratios around 1:1 to 1:1.3 being typical. wikipedia.org An optimized process for a similar compound reported a yield of 95.7% for the sulfonyl chloride formation step. google.comresearchgate.net

| Starting Material | Reagent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Substrate:Reagent) | Yield | Reference |

| Methyl 2-methoxybenzoate | Chlorosulfonic Acid | 40-50 | 2-3 | 1:1 - 1:1.3 | 95.7% | google.comwikipedia.orggoogle.comresearchgate.net |

Chlorination with Thionyl Chloride

In the synthetic sequence leading to a sulfonamide, the sulfonic acid group, formed from the sulfonation step, is converted to a more reactive sulfonyl chloride. While chlorosulfonic acid itself can directly introduce the chlorosulfonyl group, some procedures describe a subsequent or concurrent step with thionyl chloride to ensure complete conversion. wikipedia.orggoogle.com

In one detailed procedure, after the initial reaction with chlorosulfonic acid, thionyl chloride is added to the reaction mixture at the same temperature (40-50°C), and the reaction is continued for an extended period, typically 8-12 hours. wikipedia.orggoogle.com This step ensures the formation of the methyl 2-methoxy-5-chlorosulfonylbenzoate intermediate.

| Intermediate | Reagent | Temperature (°C) | Reaction Time (h) | Reference |

| Methyl 2-methoxy-5-sulfonylbenzoate | Thionyl Chloride | 40-50 | 8-12 | wikipedia.orggoogle.com |

Amination Processes

The conversion of the sulfonyl chloride to a sulfonamide is achieved through an amination process. This involves reacting the methyl 2-methoxy-5-chlorosulfonylbenzoate intermediate with an ammonia (B1221849) source. wikipedia.orggoogle.com

The reaction is typically carried out by introducing ammonia gas into a solution of the sulfonyl chloride in a suitable solvent, such as dichloromethane. wikipedia.orggoogle.com The reaction is continued until the solution becomes alkaline. The product, methyl 2-methoxy-5-aminosulfonylbenzoate, is then isolated after removal of the solvent and purification. The yield for this amination step in an optimized synthesis of a related compound was reported to be 75.8%. google.comresearchgate.net

| Intermediate | Reagent | Solvent | Reaction Condition | Yield | Reference |

| Methyl 2-methoxy-5-chlorosulfonylbenzoate | Ammonia | Dichloromethane | Alkaline pH | 75.8% | google.comwikipedia.orggoogle.comresearchgate.net |

| Substrate | Reagent | Catalyst | Reaction Condition | Yield | Reference |

| 2-Methoxy-5-aminosulfonylbenzoic acid (by-product) | Methanol (B129727) | Sulfuric Acid | Reflux | 97.4% | google.comwikipedia.orggoogle.comresearchgate.net |

Optimization of Synthetic Conditions

Temperature Control in Reactions

Temperature is a critical parameter that directly influences reaction rates and the formation of by-products. In the synthesis of a key intermediate for the aminosulfonyl analogue, 2-methoxy-5-sulfonyl chlorobenzoic acid, the optimal reaction temperature was found to be in the range of 50-70 °C. semanticscholar.org

For the subsequent amination step, a lower temperature of 30 °C was determined to be optimal. semanticscholar.org This careful control is necessary because higher temperatures can lead to the hydrolysis of the sulfonyl chloride group, which results in the generation of unwanted by-products and a reduction in yield. semanticscholar.org Conversely, excessively low temperatures would significantly prolong the amination time. semanticscholar.org The final esterification reaction to produce Methyl 2-methoxy-5-aminosulfonyl benzoate is typically carried out under reflux conditions for approximately 6 hours. semanticscholar.org In a separate patented method for a related compound, a chlorosulfonation reaction temperature is maintained between 5-10 °C. google.com

Solvent Selection and Its Impact on Yield

Alternative solvents are employed in different synthetic routes. For instance, Tetrahydrofuran (THF) has been used as a solvent for the synthesis of the aminosulfonyl analogue. google.com THF is also the solvent of choice for the catalytic hydrogenation of 5-Methoxy-2-nitrobenzoic acid to produce 2-amino-5-methoxybenzoic acid, a direct precursor to the target compound. In another process, toluene is used as a solvent during an etherification step. google.com

Catalysis in Synthetic Pathways

Catalysts are fundamental in many synthetic pathways to accelerate reaction rates and improve selectivity. For the esterification step in the synthesis of the aminosulfonyl analogue, sulfuric acid is utilized as the catalyst. semanticscholar.org An alternative patented method for synthesizing a similar structure employs cuprous bromide as the catalyst. google.com

In the synthesis of the direct precursor, 2-amino-5-methoxybenzoic acid, a Palladium on carbon (Pd/C) catalyst is used to facilitate the hydrogenation of the nitro group. Broader research into the synthesis of methyl benzoates has also explored the use of novel solid acid catalysts, such as those composed of Zirconium and Titanium mixtures, which can offer advantages in terms of reusability and simplified workup procedures. mdpi.com

Reaction Molar Ratios of Reactants

The stoichiometry of reactants is a key factor that must be precisely controlled to maximize product yield and minimize unreacted starting materials. In a multi-step synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, several molar ratios were optimized. semanticscholar.orgresearchgate.net

The molar ratio between the starting material, 2-methoxybenzoic acid, and the sulfonating agent, chlorosulfonic acid, was optimized to 1:5. researchgate.net

In the amination step, the optimal mole ratio between 2-methoxy-5-sulfonyl chlorobenzoic acid and ammonium (B1175870) hydroxide was found to be 1:20. semanticscholar.org

For the final esterification, the molar ratio of the acid precursor (2-methoxy-5-aminosulfonyl benzoic acid) to methanol and the sulfuric acid catalyst was established at 1:55:1.1. researchgate.net

Another synthetic approach described in patent literature specifies a molar ratio of 1:(1.05-1.2) for 2-methoxy-5-chlorobenzoic acid methyl ester to sodium amino sulfinate. google.com

Table 1: Optimized Reaction Conditions for the Synthesis of the Structurally Related Methyl 2-methoxy-5-aminosulfonyl benzoate

| Reaction Step | Parameter | Optimized Condition | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfonyl Chloride Formation | Temperature | 50-70 °C | 95.7 | semanticscholar.org |

| Sulfonyl Chloride Formation | Molar Ratio (Acid:Chlorosulfonic Acid) | 1:5 | 95.7 | researchgate.net |

| Amination | Temperature | 30 °C | 75.8 | semanticscholar.org |

| Amination | Molar Ratio (Acid Chloride:Ammonia) | 1:20 | 75.8 | semanticscholar.org |

| Esterification | Temperature | Reflux | 97.4 | semanticscholar.org |

| Esterification | Molar Ratio (Acid:Methanol:H₂SO₄) | 1:55:1.1 | 97.4 | researchgate.net |

Automation and Flow Synthesis Approaches

Modern chemical synthesis is increasingly moving towards automated and continuous-flow processes to enhance efficiency, safety, and scalability. While specific literature detailing the automated flow synthesis of this compound is limited, the principles of these advanced techniques are broadly applicable to its production.

Continuous-Flow Solid-Phase Synthesis

Continuous-flow solid-phase synthesis (SPPS) is a revolutionary technique that has transformed the production of complex molecules like peptides and could be adapted for smaller organic molecules. nih.govchimia.ch In this methodology, a starting material is anchored to an insoluble polymer support (a resin) contained within a column or reactor. chimia.ch Reagents and solvents are then continuously pumped through the reactor, bathing the resin in a stream of reactants at a constant concentration. thieme-connect.de

The process involves iterative steps, such as coupling and deprotection, carried out in a sequential manner within the flow system. chimia.ch This approach offers several distinct advantages over traditional batch synthesis:

Efficiency and Speed: Reactions can be driven to completion rapidly, often at elevated temperatures and pressures, which is safely managed by the contained nature of the flow reactor. nih.govchimia.ch

Reduced Reagent Excess: The method can be highly efficient, allowing for the use of a significantly lower excess of reagents, which reduces cost and waste. nih.gov For example, some peptide syntheses achieve quantitative conversions using only 1.5 equivalents of amino acids. nih.gov

Enhanced Safety: Hazardous or unstable intermediates are generated and consumed in-situ within the closed-loop system, minimizing operator exposure. researchgate.net

Automation and Monitoring: The entire process can be fully automated, with in-line analytical tools like UV-Vis spectroscopy used to monitor reaction progress in real-time. chimia.ch

This technology provides a pathway for a more economic and sustainable synthesis, capable of producing material from the microgram to gram scale in an automated fashion. nih.gov

Automated Control Programs for Synthesis

The automation of chemical synthesis, driven by sophisticated control programs, offers the potential to significantly increase throughput, improve reproducibility, and enhance safety in the laboratory. sigmaaldrich.comwikipedia.org While specific automated control programs tailored exclusively for the synthesis of this compound are not documented in publicly available literature, the general principles and existing technologies for automated organic synthesis are directly applicable.

Automated synthesis platforms typically consist of a robotic system capable of handling liquids and solids, various reaction modules for heating, cooling, and stirring, and a centralized computer system running control software. wikipedia.org This software is the brain of the operation, responsible for executing a predefined sequence of steps to achieve the desired chemical transformation.

The development of an automated synthesis for a target molecule like this compound would involve several key stages where control programs play a crucial role:

Computer-Assisted Synthesis Planning (CASP): Before the physical synthesis begins, specialized software can be used to design and optimize the synthetic route. medium.com These programs access vast databases of chemical reactions to propose potential pathways, evaluate their feasibility, and even predict reaction outcomes. medium.comwikipedia.org This in-silico planning helps to identify the most efficient and robust synthetic strategy, which can then be translated into a series of automated steps.

Reaction Execution and Monitoring: The control software translates the chosen synthetic protocol into a set of precise instructions for the robotic platform. This includes dispensing specific volumes of reagents, controlling reaction temperatures and times, and managing stirring rates. Advanced systems can also integrate real-time monitoring of reaction parameters through various sensors, allowing for dynamic adjustments to the process to ensure optimal conditions are maintained.

Data Logging and Analysis: Throughout the synthesis, the control program meticulously records all experimental parameters and data from any integrated analytical instruments. This creates a detailed digital record of the entire process, which is invaluable for troubleshooting, optimization, and ensuring batch-to-batch consistency.

Several commercial and open-source software packages are available to control automated synthesis hardware. These platforms often provide a graphical user interface that allows chemists to program complex multi-step syntheses without needing to be experts in robotics or software engineering. youtube.com Furthermore, the trend towards open-source software and hardware is fostering a more collaborative environment for the development of accessible and adaptable laboratory automation solutions. medium.com

Chemical Reactivity and Derivatization Strategies

Reactivity of Amino and Methoxy (B1213986) Functional Groups

The chemical behavior of Methyl 5-amino-2-methoxybenzoate is dominated by the interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing methyl ester (-COOCH₃) group.

Amino Group (-NH₂): The primary aromatic amine is a potent nucleophile and a strong activating group. It readily participates in reactions such as acylation, amidation, and alkylation. cymitquimica.com Its presence makes the aromatic ring more susceptible to electrophilic substitution.

Methoxy Group (-OCH₃): The methoxy group is also an electron-donating group that activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. The combined directing effects of the amino and methoxy groups determine the regioselectivity of further substitutions on the benzene (B151609) ring.

Methyl Ester Group (-COOCH₃): This group is an electron-withdrawing group and is primarily susceptible to nucleophilic acyl substitution, most commonly hydrolysis to the corresponding carboxylic acid under acidic or basic conditions.

The presence of these multiple functional groups allows for a wide array of chemical transformations, making the compound a versatile building block in organic synthesis. chemimpex.com

Coupling Reactions Involving this compound

This compound is an excellent candidate for various cross-coupling reactions, which are fundamental in creating carbon-carbon and carbon-heteroatom bonds. The amino group is particularly useful in this context. It can be converted into a diazonium salt, which can then undergo Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano groups, and hydroxyl groups.

Furthermore, the aromatic ring can be functionalized for use in modern coupling reactions. For instance, after halogenation, the resulting aryl halide can participate in palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings to form more elaborate structures. The amino group itself can act as a nucleophile in Buchwald-Hartwig amination reactions. This versatility makes it a valuable component in the synthesis of complex organic molecules. chemimpex.com

Formation of Complex Molecules and Intermediates

As a multifunctional building block, this compound is instrumental in the synthesis of more complex molecules and key intermediates, particularly in the pharmaceutical and agrochemical industries. chemimpex.com For example, it serves as a precursor for synthesizing heterocyclic compounds like benzimidazoles or quinolones, which are common scaffolds in medicinal chemistry. The synthesis of 2-methoxy-5-aminosulfonylbenzoic acid methyl ester, a related structure, highlights a pathway where the aromatic ring is functionalized with a sulfonamide group, a common feature in many drugs. google.com Its application as an intermediate is crucial for developing anti-inflammatory and analgesic medications as well as compounds for biochemical research, including those used in enzyme inhibition studies. chemimpex.com

Derivatization for Enhanced Therapeutic Effects

Researchers modify the core structure of this compound to synthesize derivatives with improved or novel therapeutic properties. chemimpex.com By strategically altering the functional groups, chemists can fine-tune the molecule's biological activity, selectivity, and pharmacokinetic profile.

For instance, derivatization is a key strategy in drug discovery. nih.gov The core structure of this compound has been identified as a valuable starting point for creating new bioactive compounds. chemimpex.com Research has shown that synthetic compounds based on this structure can possess antibacterial properties, potentially by binding to bacterial DNA and inhibiting transcription. biosynth.com This demonstrates how derivatization can transform a simple building block into a compound with specific therapeutic potential. chemimpex.combiosynth.com

Strategies for Modifying Molecular Structure

Modifying the molecular structure of this compound is essential for creating analogues with desired properties. This involves carefully planned synthetic routes that account for the reactivity and compatibility of the existing functional groups.

While soluble in many organic solvents, the parent compound has limited solubility in water. cymitquimica.com For many biological applications, enhancing aqueous solubility is critical. A primary strategy to achieve this is the hydrolysis of the methyl ester group (-COOCH₃) to a carboxylic acid (-COOH). The resulting carboxylate anion is significantly more hydrophilic. Other strategies include introducing hydroxyl (-OH) or other polar moieties onto the aromatic ring or as part of a larger substituent added via coupling reactions.

A significant challenge in derivatizing this compound is managing the compatibility of its multiple reactive sites. The high nucleophilicity of the amino group can interfere with reactions intended for other parts of the molecule. To overcome this, chemists often employ protecting group strategies. For example, the amino group can be temporarily converted into an amide (e.g., an acetamide) to reduce its reactivity. This allows for selective reactions, such as electrophilic substitution on the aromatic ring, to occur without side reactions involving the amine. The synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate, a related compound, exemplifies the use of an acetyl group to protect the amine during chlorination. nih.gov After the desired modification is complete, the protecting group is removed to restore the primary amine, showcasing the importance of functional group compatibility in multi-step synthesis.

Nucleophilic Substitution Reactions

The chemical reactivity of this compound is fundamentally characterized by the presence of a primary amino group (-NH₂) attached to the benzene ring. This group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. libretexts.org Consequently, the compound readily participates in nucleophilic substitution reactions, where the amino group attacks an electron-deficient (electrophilic) center in another molecule. libretexts.org This nucleophilic character is the cornerstone of the various derivatization strategies employed to analyze this molecule.

In these reactions, the amino group acts as the nucleophile, displacing a leaving group on the electrophilic reagent to form a new covalent bond. creative-biolabs.comstackexchange.com This process, particularly in the context of derivatization, often involves reagents where a halogen atom is attached to an aromatic ring activated by electron-withdrawing groups, facilitating a mechanism known as nucleophilic aromatic substitution (SNAr). fishersci.co.uk The stability of the resulting bond, for instance, the C-N bond formed, is robust and typically resistant to cleavage by hydrolysis under standard conditions. stackexchange.com

Derivatization Reagents and Optimal Conditions

Derivatization is a key strategy for the analysis of this compound. It involves reacting the molecule with a specific reagent to create a new compound, or derivative, that possesses properties more suitable for detection and quantification, such as enhanced fluorescence or ultraviolet (UV) absorption. The primary amino group is the target for these reactions.

Dansyl Chloride (DNS-Cl)

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent for derivatizing primary and secondary amines. The reaction with the primary amino group of this compound proceeds via nucleophilic substitution, forming a highly fluorescent and stable sulfonamide derivative. This allows for sensitive detection in analytical techniques like high-performance liquid chromatography (HPLC).

Optimal derivatization is typically achieved under specific conditions to ensure a complete and efficient reaction. Research on the derivatization of similar primary amines indicates that the reaction is best performed in an alkaline environment, which facilitates the deprotonation of the amino group, enhancing its nucleophilicity. nih.gov

Table 1: Optimal Conditions for Derivatization with Dansyl Chloride

| Parameter | Optimal Condition | Source |

| pH | Alkaline (pH 9.0 - 11.5) | nih.gov |

| Buffer | Sodium bicarbonate or Borate buffer | creative-biolabs.com |

| Temperature | Elevated (e.g., 60°C) or Room Temp. (longer time) | creative-biolabs.comnih.gov |

| Reaction Time | Varies (e.g., 30-60 minutes) | creative-biolabs.comnih.gov |

| Solvent | Aqueous/Organic mixture (e.g., Acetonitrile/water) | nih.gov |

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)

9-Fluorenylmethoxycarbonyl chloride is another prominent derivatizing agent that reacts efficiently with primary and secondary amines. The reaction with this compound results in the formation of a stable carbamate (B1207046) derivative that exhibits strong UV absorbance or fluorescence, making it suitable for chromatographic analysis.

The reaction is known to be rapid and proceeds under mild conditions. An alkaline medium is required to neutralize the HCl produced during the reaction and to maintain the amino group in its nucleophilic state.

Table 2: Optimal Conditions for Derivatization with FMOC-Cl

| Parameter | Optimal Condition | Source |

| pH | Alkaline (pH 9.0 - 10.0) | nih.gov |

| Buffer | Borate buffer | nih.gov |

| Temperature | Room Temperature | nih.gov |

| Reaction Time | ~30 minutes | nih.gov |

| Solvent | Acetonitrile/Aqueous buffer | nih.gov |

| Molar Ratio | Excess of FMOC-Cl | nih.gov |

2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF)

2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene, also known as 4-chloro-3,5-dinitrobenzotrifluoride, is an effective reagent for the derivatization of both primary and secondary amines. nih.gov The reaction with this compound involves a nucleophilic aromatic substitution where the amino group displaces the chlorine atom. The presence of two nitro groups and a trifluoromethyl group strongly activates the benzene ring towards this type of attack.

The resulting derivative is stable and can be detected by UV absorption, typically around 260 nm. nih.gov Optimization of the reaction conditions is crucial for achieving complete derivatization for quantitative analysis. nih.gov

Table 3: Optimal Conditions for Derivatization with CNBF

| Parameter | Optimal Condition | Source |

| pH | 9.0 | nih.gov |

| Buffer | Borate buffer | nih.gov |

| Temperature | 60°C | nih.gov |

| Reaction Time | 30 minutes | nih.gov |

| Reagent Conc. | 70 mmol L⁻¹ | nih.gov |

| Detection λ | 260 nm | nih.gov |

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT)

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene is a derivatization reagent structurally similar to Sanger's reagent (DNFB) and is used for the analysis of amino groups. mdpi.com It reacts with the primary amino group of this compound via a nucleophilic aromatic substitution mechanism. mdpi.com The fluorine atom is an excellent leaving group, and the aromatic ring is activated by the electron-withdrawing nitro and trifluoromethyl groups.

This reaction yields a stable derivative suitable for reversed-phase HPLC analysis. mdpi.com Modern techniques, such as microwave-assisted synthesis, have been shown to significantly reduce the reaction time and use of organic solvents. mdpi.comresearchgate.net

Table 4: Optimal Conditions for Derivatization with FNBT

| Parameter | Optimal Condition | Source |

| pH | 10 | mdpi.comresearchgate.net |

| Buffer | Carbonate buffer | mdpi.comresearchgate.net |

| Temperature | 130°C (Microwave-assisted) | mdpi.comresearchgate.net |

| Reaction Time | 20 minutes (Microwave-assisted) | mdpi.comresearchgate.net |

| Solvent | Aqueous buffer / Acetonitrile | mdpi.comresearchgate.net |

| Reagent Ratio | Slight excess of FNBT | researchgate.net |

Structure Activity Relationship Sar Studies

Influence of Functional Groups on Reactivity and Biological Targets

The reactivity and biological targeting of Methyl 5-amino-2-methoxybenzoate are significantly influenced by its constituent functional groups. The amino group generally imparts basic and nucleophilic properties to a molecule. biosynth.com Conversely, the methoxy (B1213986) group is known to be an electron-donating group, which can enhance the binding of a ligand to its target and favorably influence its physicochemical and pharmacokinetic properties. biosynth.com

This compound itself is utilized as a building block in the synthesis of more complex molecules with specific properties, including bioactive compounds. biosynth.com Its functional groups allow it to participate in various chemical reactions, such as couplings, making it a versatile intermediate in pharmaceutical development for anti-inflammatory and analgesic medications, as well as in biochemical research involving enzyme inhibition and protein interactions. biosynth.com For instance, it has been investigated as a synthetic compound with potential antibacterial activity, reportedly by inhibiting bacterial growth through binding to DNA and preventing transcription. biosynth.com

Understanding the Impact of Substituents on Biological Activity

The position of substituents on the phenyl ring has a profound effect on the reactivity and biological activity of benzene (B151609) derivatives. lumenlearning.com Substituents can either activate or deactivate the aromatic ring towards electrophilic substitution. lumenlearning.compressbooks.pub Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive, while deactivating groups withdraw electron density, slowing down the reaction. lumenlearning.comlibretexts.org

Furthermore, the position of substitution directs incoming groups to specific locations (ortho, meta, or para). pressbooks.pub For example, electron-donating groups like the methoxy and amino groups in this compound are typically ortho-para directors, meaning they direct incoming electrophiles to the positions adjacent or opposite to them on the ring. libretexts.org This directional influence is critical in the synthesis of specific isomers with desired biological activities. Studies on bisbenzimidazole and terbenzimidazole cytotoxicity have shown that disubstitution on the phenyl ring can significantly reduce cytotoxicity and enhance DNA-ligand stability, leading to improved radioprotective effects. nih.gov

The following table illustrates various substituted methoxybenzoate compounds, highlighting the diversity of substitution patterns.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 22802-67-1 | C₉H₁₁NO₃ | 181.19 |

| Methyl 5-acetyl-2-methoxybenzoate | 39971-36-3 | C₁₁H₁₂O₄ | 208.21 |

| Methyl 5-chloro-2-methoxybenzoate | 33924-48-0 | C₉H₉ClO₃ | 200.62 |

| Methyl 4-amino-5-chloro-2-methoxybenzoate | 20896-27-9 | C₉H₁₀ClNO₃ | 215.63 |

| Methyl 5-amino-2-methoxy-4-methylbenzoate | 70752-21-5 | C₁₀H₁₃NO₃ | 195.22 |

| Methyl 5-amino-2-phenoxybenzoate | 346704-91-4 | C₁₄H₁₃NO₃ | 243.26 |

This table is generated based on data from various chemical databases. biosynth.comnih.govsynquestlabs.comsigmaaldrich.comnih.gov

The methoxy group (-OCH₃) plays a significant role in drug design due to its electronic and steric properties. Electronically, it is an electron-donating group through resonance, which can increase the electron density of the aromatic ring. uba.ar This can enhance interactions with electron-deficient biological targets. uba.ar The steric bulk of the methoxy group, although relatively small, can influence the conformation of the molecule and its ability to fit into a binding site. uba.ar

In some contexts, the methoxy group can be considered a bioisostere of a hydroxyl group but with altered hydrogen bonding capacity and lipophilicity. The replacement of a hydroxyl group with a methoxy group can lead to improved metabolic stability and oral bioavailability of a drug candidate. Theoretical studies have shown that the electronic resonance interaction of the methoxy group is sensitive to its conformation relative to the aromatic ring. uba.ar

The amino (-NH₂) and methoxy (-OCH₃) groups are key determinants of the chemical reactivity of the this compound scaffold. The amino group, with its lone pair of electrons on the nitrogen atom, acts as a potent activating group and a nucleophile. biosynth.com It readily participates in reactions such as acylation, alkylation, and diazotization, providing a handle for further molecular elaboration.

The methoxy group, also an activating group, donates electron density to the benzene ring via resonance, making the ortho and para positions more susceptible to electrophilic attack. lumenlearning.com The interplay between the activating effects of both the amino and methoxy groups makes the aromatic ring of this compound highly reactive towards electrophiles. The relative positions of these groups (1,2,4-substitution pattern) further influence the regioselectivity of these reactions.

SAR in Related Chemical Scaffolds

The principles of SAR observed in this compound can be extended to related chemical scaffolds, providing insights into the design of new therapeutic agents.

A relevant class of compounds for SAR comparison is the substituted sulfamoyl benzamidothiazoles, which have been extensively studied as carbonic anhydrase (CA) inhibitors. researchgate.net Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.

Similarly, research on novel 2-substituted-benzimidazole-6-sulfonamides has demonstrated that these compounds can act as potent and selective inhibitors of tumor-associated CA IX and XII isoforms. nih.gov The benzimidazole (B57391) scaffold in these inhibitors can be seen as a "frozen" analog of the Schiff bases that also exhibit CA inhibitory activity. nih.gov These findings underscore the importance of the heterocyclic core and its substitution pattern in achieving desired biological activity, a principle that is also applicable to the design of novel compounds based on the this compound scaffold for various therapeutic targets.

Quinazoline (B50416) Derivatives

The quinazoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net The structure of this compound, featuring an amine and an ester group on a substituted benzene ring, makes it a suitable precursor for the synthesis of various quinazoline derivatives.

SAR studies on quinazoline-based compounds have elucidated critical structural requirements for their biological functions. For instance, modifications at the C-4 and C-7 positions of the quinazoline ring have been pivotal in developing potent Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov In one study, a series of 2,4-disubstituted quinazoline derivatives were synthesized and evaluated for antiviral activity, revealing that specific amide groups were crucial for high potency against the influenza virus. mdpi.com Another research effort focused on synthesizing novel 4-stilbenylamino quinazoline derivatives, which showed significant antitumor activity by inhibiting EGFR. mdpi.com The strategic placement of substituents, such as methoxy and morpholinopropoxy groups, on the benzene ring portion of the quinazoline system, influences the molecule's interaction with its biological target. mdpi.com

Table 1: SAR Findings in Quinazoline Derivatives

| Derivative Class | Key Structural Feature | Resulting Biological Activity |

|---|---|---|

| 2,4-disubstituted Quinazolines | Specific amide groups | Anti-influenza virus activity mdpi.com |

| 4-Anilinoquinazolines | Substitutions at C-6 and C-7 positions | EGFR kinase inhibition (anticancer) mdpi.com |

| 4-Stilbenylamino Quinazolines | Fluorine and Trifluoromethyl groups on stilbene (B7821643) moiety | Potent antitumor activity against A431, A549, and BGC-823 cell lines mdpi.com |

| Triazolo[4,3-c]quinazolines | Triazole ring fusion | EGFR inhibitory activity and cell cycle arrest at G2/M phase mdpi.com |

5-HT4 Receptor Agonists and Antagonists

The 5-HT4 receptor is a key target in the development of drugs for gastrointestinal motility disorders. Research into esters of substituted 2-methoxybenzoic acids has yielded potent and selective 5-HT4 receptor ligands. A notable study on derivatives of the closely related 4-amino-5-chloro-2-methoxybenzoic acid demonstrated how minor structural changes can dramatically alter pharmacological activity. nih.gov

In this study, a series of benzoates were synthesized and found to be potent 5-HT4 receptor agonists. nih.gov Monosubstitution on a piperidine (B6355638) ring within the molecule resulted in compounds that were potent partial agonists. nih.gov However, the introduction of two methyl groups onto the piperidine ring caused a profound shift in the pharmacological profile, converting the compound from an agonist to a potent 5-HT4 receptor antagonist. nih.gov This switch highlights a critical SAR finding where steric hindrance in the piperidine moiety dictates the nature of the interaction with the 5-HT4 receptor. The study also underscored the advantage of the ester functional group in these compounds for achieving high affinity at 5-HT4 receptors compared to their corresponding amide derivatives. nih.gov

Table 2: Pharmacological Switch in 5-HT4 Receptor Ligands

| Compound Modification | Pharmacological Profile | Receptor Affinity (Ki) |

|---|---|---|

| Monosubstituted Piperidine Ring | Partial Agonist | 1.07 ± 0.5 nM nih.gov |

| Di-substituted Piperidine Ring | Antagonist | 0.26 ± 0.06 nM nih.gov |

Computational Approaches in SAR Studies

Computational chemistry provides powerful tools to rationalize SAR data and guide the design of new molecules. Methods like Density Functional Theory (DFT) and molecular modeling are used to analyze the structural and electronic properties that govern a molecule's behavior.

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. growingscience.com It is widely applied to determine optimized molecular geometries, predict vibrational spectra, and calculate electronic properties that are crucial for understanding chemical reactivity and intermolecular interactions.

For aromatic carboxylic acids like benzoic acid, a close structural relative of this compound, DFT calculations at the B3LYP/6-311++G(2d,p) level of theory can provide detailed insights. These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack, thereby informing how the molecule might interact with a biological receptor.

Table 3: Theoretical Properties of Benzoic Acid Dimer (DFT/B3LYP/6-311++G(2d,p))

| Property | Calculated Value | Significance |

|---|---|---|

| Hydrogen Bond Distance (O-H∙∙∙O) | 1.637 Å | Indicates strong intermolecular hydrogen bonding |

| HOMO-LUMO Energy Gap | Varies with calculation | Relates to chemical reactivity and stability |

| Hydrogen Bond Energy (EHB) | -59.6 kJ/mol | Confirms strong, stable dimer formation |

| Electron Density at Bond Critical Point (ρ(rc)) | 0.051 a.u. | Characterizes the nature of the hydrogen bond |

Molecular Modeling (SYBYL) for Conformer Analysis

Molecular modeling software, such as SYBYL, is employed to perform conformational analysis, which is essential for understanding how a flexible molecule binds to its receptor. nih.gov For the 5-HT4 receptor ligands derived from 4-amino-5-chloro-2-methoxybenzoic acid, structural analyses were performed using both X-ray crystallography and molecular modeling with SYBYL. nih.gov

These computational studies revealed that both the agonist and antagonist compounds possess a relatively limited number of low-energy conformers. nih.gov A key finding was that the preferred structures featured a cis folded conformation of the ethyl chain connecting the benzoate (B1203000) and piperidine rings. nih.gov This specific spatial arrangement, along with a defined orientation of the nitrogen atom's lone pair, was identified as a crucial feature for high-affinity binding to the 5-HT4 receptor, mimicking the conformation of other known constrained benzamide-based 5-HT4 ligands. nih.gov

Pharmacological and Biological Research

Medicinal Chemistry Applications

Methyl 5-amino-2-methoxybenzoate is a versatile building block in medicinal chemistry due to its unique structural features. chemimpex.com The presence of amino and methoxy (B1213986) functional groups allows for a variety of chemical modifications, making it an excellent starting point for the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com Its structure contributes to its reactivity and solubility, which are advantageous properties in the development of new drug candidates. chemimpex.com Researchers have utilized this compound to create derivatives with the aim of enhancing therapeutic effects, highlighting its significance in drug discovery and development. chemimpex.com It is also used in biochemical research for studies involving enzyme inhibition and protein interactions. chemimpex.com

Role as Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of a range of pharmaceutical compounds. chemimpex.com Its structural framework is a key component in the production of various active pharmaceutical ingredients (APIs).

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of various bioactive compounds. chemimpex.com Its amino group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse functionalities, leading to the creation of new chemical entities with potential biological activities. chemimpex.comnih.gov These synthesized compounds are then screened for various pharmacological effects.

The properties of this compound, such as its reactivity and solubility, make it a suitable candidate for the development of novel drug formulations. chemimpex.com By modifying its structure, chemists can influence the pharmacokinetic and pharmacodynamic properties of the final drug product, potentially leading to improved efficacy and patient compliance.

This compound is utilized as an intermediate in the synthesis of compounds with potential anti-inflammatory and analgesic properties. chemimpex.com The development of new non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-relieving medications can involve synthetic pathways where this compound is a key starting material. nih.govnih.gov

A significant application of this compound is in the synthesis of the atypical antipsychotic drug, Amisulpride. wipo.int This compound, or its close derivatives, serves as a key intermediate in the multi-step synthesis of Amisulpride. google.compatsnap.comnih.govgoogle.com The synthesis often involves the transformation of the amino and ester groups to form the final structure of the drug. researchgate.net

| Intermediate | Precursor | Product |

| Methyl 4-amino-5-thiophenyl-2-methoxybenzoate | Methyl 4-amino-2-methoxy-5-thiocyanatobenzoate | Amisulpride |

| 4-amino-2-methoxy methyl benzoate (B1203000) | 4-amino-salicylic-acid | Amisulpride |

This table illustrates the role of derivatives of this compound in the synthesis of Amisulpride.

This compound and its chlorinated derivatives are important intermediates in the synthesis of several gastroprokinetic agents, including Cisapride and Zacopride. google.com The synthesis of these drugs involves the chemical modification of the aromatic ring and the functional groups of the benzoate precursor. google.comresearchgate.net For instance, 4-amino-5-chloro-2-methoxybenzoic acid, derived from a related benzoate, is a common intermediate for these types of drugs. google.com

| Drug | Intermediate |

| Cisapride | 4-amino-5-chloro-2-methoxybenzoic acid |

| Zacopride | 4-amino-5-chloro-2-methoxybenzoic acid |

This table shows the common intermediate derived from a related benzoate used in the synthesis of Cisapride and Zacopride.

Investigation of Biological Activities

This compound has been utilized as a key intermediate in the synthesis of targeted enzyme inhibitors. Research in this area has demonstrated its utility in developing compounds with high specificity for certain enzymes, which is a critical aspect of modern drug discovery.

One notable application is in the creation of selective inhibitors for histone deacetylase 11 (HDAC11), a member of the class IV histone deacetylases. nih.govuni-halle.de HDACs are a family of enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. nih.govuni-halle.de In a study focused on identifying selective HDAC11 inhibitors, this compound served as a starting material for the synthesis of a novel compound. nih.gov The resulting inhibitor demonstrated a significant inhibitory concentration (IC50) of 365 nM against HDAC11 and exhibited promising activity in a neuroblastoma cell line with a half-maximal effective concentration (EC50) of 3.6 µM. uni-halle.de

The table below summarizes the inhibitory activity of the final compound synthesized using this compound as a precursor.

| Enzyme Target | Inhibitory Concentration (IC50) | Cell Line | Effective Concentration (EC50) |

| HDAC11 | 365 nM | Neuroblastoma | 3.6 µM |

This table showcases the efficacy of a selective HDAC11 inhibitor synthesized from this compound.

Furthermore, this compound has been employed in the development of inhibitors for Nek2 kinase, a serine/threonine protein kinase involved in mitosis. ncl.ac.uk Overexpression of Nek2 is observed in various cancer types, making it a viable target for cancer therapy. ncl.ac.uk Research efforts have focused on creating potent and cell-permeable Nek2 inhibitors, with this compound being a component in the synthesis of these molecules. ncl.ac.uk

The structural characteristics of this compound make it a valuable building block in the design of molecules that can interact with specific protein targets. Its utility is evident in the synthesis of compounds that modulate the activity of receptor tyrosine kinases, such as Axl and Mer. justia.comgoogle.com These kinases are involved in cellular processes like proliferation, differentiation, and migration, and their dysregulation is linked to cancer. justia.com

In the context of drug development, this compound has been used as a precursor in the synthesis of compounds designed to inhibit Axl and Mer signal transduction pathways. justia.comgoogle.com A patent for these compounds highlights their potential in treating kinase-dependent diseases. justia.com The synthesis process involves the chemical modification of this compound to produce more complex molecules that can bind to the ATP-binding site of these kinases, thereby inhibiting their activity. ncl.ac.uk

The table below illustrates the role of this compound as a synthetic intermediate.

| Precursor Compound | Target Protein Kinases | Therapeutic Area |

| This compound | Axl, Mer | Cancer |

| This compound | Nek2 | Cancer |

This table indicates the protein kinase targets for which inhibitors have been developed using this compound as a starting material.

This compound has demonstrated potential as an antibacterial agent. biosynth.com It has been shown to inhibit the growth of bacteria through a mechanism that involves binding to bacterial DNA and preventing transcription. biosynth.com A key feature of its antibacterial activity is its selectivity for bacterial cells over mammalian cells, which is attributed to its ability to penetrate the bacterial cell membrane, a process that does not occur in mammalian cells. biosynth.com

While direct studies detailing the full spectrum of its antibacterial activity are not extensively published, its application in related fields provides indirect evidence of its utility. For instance, this compound has been used in the synthesis of compounds for the treatment of mucositis, a condition that can be exacerbated by bacterial infections. google.com This suggests its role in developing therapies where antimicrobial properties are beneficial. google.com

| Proposed Antibacterial Mechanism | Cellular Selectivity |

| Binds to bacterial DNA, inhibiting transcription. biosynth.com | Penetrates bacterial cell membranes but not mammalian. biosynth.com |

This table summarizes the proposed antibacterial action and selectivity of this compound.

While direct research on this compound in schizophrenia models is limited, significant findings have been reported for its isomer, Methyl-2-Amino-3-Methoxybenzoate (MAM). nih.govacs.orgnih.govnih.gov It is crucial to distinguish that the following research pertains to this specific isomer.

MAM, a natural protoalkaloid, has been shown to alleviate both positive and cognitive symptoms in animal models of schizophrenia. nih.govacs.orgnih.gov In studies using rat and mouse models, MAM demonstrated antipsychotic-like activity by reducing behaviors induced by dopaminergic agents. nih.govacs.orgnih.gov

The table below details the effects of the isomer MAM in preclinical schizophrenia models.

| Animal Model | Effect of MAM Administration |

| Apomorphine-susceptible (APO-SUS) rat model | Reduced gnawing stereotypy and climbing behaviors. nih.govacs.orgnih.gov Antagonized apomorphine-induced c-Fos and NPAS4 mRNA levels in the nucleus accumbens and dorsolateral striatum. acs.orgnih.govnih.gov |

| Phencyclidine (PCP)-induced model | Rescued prepulse inhibition deficits. acs.orgnih.govnih.gov Blocked PCP-induced c-Fos immunoreactivity in cortical areas. nih.gov |

| DOI-induced model | Rescued prepulse inhibition deficits. acs.orgnih.govnih.gov Blocked DOI-induced c-Fos immunoreactivity in cortical areas. nih.gov |

This table summarizes the research findings for the isomer Methyl-2-Amino-3-Methoxybenzoate (MAM) in various schizophrenia models.

There is no available information in the provided search results regarding the antifeedant activity of isomers of this compound.

Mechanism of Action Studies

The mechanism of action of this compound and its derivatives has been explored in several biological contexts. As an antibacterial agent, its primary mechanism is the inhibition of bacterial growth through binding to DNA and preventing transcription. biosynth.com This targeted action on bacterial cellular machinery underscores its potential as a selective antimicrobial. biosynth.com

In the context of cancer research, its derivatives have been shown to act as inhibitors of specific enzymes. For instance, compounds synthesized from this compound selectively inhibit HDAC11, which is involved in gene regulation. nih.govuni-halle.de The mechanism here involves binding to the active site of the enzyme, thereby blocking its function. nih.gov Similarly, its use in the development of Nek2 kinase inhibitors points to a mechanism of action centered on interfering with the ATP-binding site of the kinase, which is crucial for its role in cell division. ncl.ac.uk

Furthermore, research on structurally related benzoate derivatives has shed light on other potential mechanisms. For example, certain esters of 4-amino-5-chloro-2-methoxybenzoic acid have been found to act as potent agonists and antagonists at 5-HT4 receptors. acs.org This suggests that the broader class of aminobenzoate esters may have activity at serotonin (B10506) receptors, although this has not been specifically demonstrated for this compound itself.

The mechanism of the related isomer, Methyl-2-Amino-3-Methoxybenzoate (MAM), in schizophrenia models involves the antagonism of dopamine (B1211576) D2/D1 receptor agonist-induced effects. nih.govnih.gov It also rescues deficits induced by NMDA receptor antagonists and 5HT2A/2C receptor agonists, indicating a complex polypharmacological profile that contributes to its antipsychotic and pro-cognitive effects. acs.orgnih.govnih.gov

| Biological Activity | Mechanism of Action |

| Antibacterial | Binds to bacterial DNA and inhibits transcription. biosynth.com |

| Enzyme Inhibition | Acts as a precursor for selective inhibitors of enzymes like HDAC11 and Nek2 kinase. nih.govuni-halle.dencl.ac.uk |

| Schizophrenia Models (Isomer MAM) | Antagonizes dopamine D2/D1 receptor agonist effects; rescues deficits induced by NMDA receptor antagonists and 5HT2A/2C receptor agonists. nih.govacs.orgnih.govnih.gov |

This table outlines the known and proposed mechanisms of action for this compound and its isomer, MAM.

Ligand-Receptor Interactions (e.g., 5-HT4 Receptors)

While direct studies on this compound's interaction with 5-HT4 receptors are not prominent in the available literature, research on structurally similar compounds provides valuable insights into the potential of the aminomethoxybenzoate scaffold. Derivatives of the related compound, 4-amino-5-chloro-2-methoxybenzoic acid, have been synthesized and identified as potent agonists and antagonists for 5-HT4 receptors.

For instance, certain benzoate derivatives of 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol have demonstrated nanomolar affinity for 5-HT4 receptors, acting as powerful agonists in tissues like the guinea pig ileum and rat esophagus muscle. The table below summarizes the binding affinities (Ki) for some of these related compounds, highlighting their high affinity for the 5-HT4 receptor.

| Compound | Structure | Binding Affinity (Ki) for 5-HT4 Receptor |

| 7a (ML 10302) | Derivative of 4-amino-5-chloro-2-methoxybenzoic acid | 1.07 ± 0.5 nM |

| 7g | 2-[(cis-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate | 0.26 ± 0.06 nM |

| 7k | Derivative of 4-amino-5-chloro-2-methoxybenzoic acid | 1.0 ± 0.3 nM |

Furthermore, the isomer of the target compound, Methyl-2-amino-3-methoxybenzoate (MAM), has been shown to interact with 5-HT2A/2C receptors. In preclinical models of schizophrenia, MAM was able to rescue deficits induced by a 5-HT2A/2C receptor agonist, suggesting a modulatory role at these serotonin receptor subtypes. This activity at serotonin receptors underscores the potential of the aminomethoxybenzoate core structure in interacting with key neurological targets.

Theoretical Exploration of Reaction Mechanisms (e.g., Cyclocondensation)

The functional groups present in this compound, specifically the amino group and the methyl ester, make it a suitable candidate for various chemical transformations, including cyclocondensation reactions. Cyclocondensation is a chemical process that forms a ring structure from one or more molecules, often with the elimination of a small molecule like water or alcohol.

Theoretical studies on similar molecules, such as other aminobenzoate esters or heterocyclic carbonyl compounds, utilize computational methods to explore the reaction mechanisms at a molecular level. rsc.org These studies can predict the most likely reaction pathways, identify transition states, and determine the energy barriers for a reaction. For example, theoretical investigations into the formation of 2-aminooxazole, a key molecule in prebiotic chemistry, have used density functional theory (DFT) to elucidate the indispensable role of phosphate (B84403) in catalyzing the cyclization and water-elimination steps. nih.gov

While specific theoretical explorations of cyclocondensation involving this compound are not detailed in the reviewed literature, the principles from studies on related structures are applicable. Such theoretical analysis could predict how this compound might react with other molecules to form more complex heterocyclic systems, which are common scaffolds in medicinal chemistry.

Bonding Evolution Theory (BET) in Reaction Mechanism Analysis

Bonding Evolution Theory (BET) is a powerful computational method used to understand the intricate details of chemical reaction mechanisms by analyzing the changes in electron density as the reaction progresses. nih.gov It allows researchers to visualize the step-by-step process of bond breaking and bond formation. nih.govnih.gov This is achieved by combining the topology of the Electron Localization Function (ELF) with Thom's catastrophe theory, which mathematically describes how small changes in parameters can lead to abrupt changes in the system's behavior, akin to the breaking or forming of a chemical bond. nih.gov

BET analysis can reveal the sequence of electronic rearrangements, identifying so-called "Structural Stability Domains" (SSDs) along the reaction pathway. nih.gov Each SSD corresponds to a specific arrangement of chemical bonds. The transition from one SSD to the next signifies a major chemical event, such as the formation of a new bond or the cleavage of an existing one.

Although BET has not been specifically applied to analyze reactions of this compound in the available research, it represents a state-of-the-art theoretical tool that could provide profound insights into its reactivity. For example, BET could be used to analyze a potential cyclocondensation reaction, detailing the precise sequence of events, from the initial nucleophilic attack of the amino group to the final ring closure and elimination steps. nih.gov

Drug Design and Development Considerations

The this compound scaffold is a versatile building block in medicinal chemistry, with its derivatives being explored for various therapeutic applications. nih.gov

Design of Targeted Chemotherapeutic Agents

The aminobenzoic acid framework is a recognized pharmacophore in the design of anticancer agents. Simple chemical modifications of non-toxic 4-aminobenzoic acid (PABA) have been shown to produce compounds with significant antibacterial and cytotoxic activities.

Research into methyl 4-aminobenzoate (B8803810) derivatives has demonstrated their potential as inhibitors of glutathione-related enzymes, such as glutathione (B108866) reductase (GR) and glutathione S-transferase (GST). nih.gov These enzymes are crucial for the antioxidant defense systems of cells and are often overexpressed in cancer cells, contributing to drug resistance. Therefore, inhibiting these enzymes is a viable strategy in cancer therapy. A study on various methyl 4-aminobenzoate derivatives revealed that specific substitutions on the benzene (B151609) ring could lead to potent inhibition of GR and GST. nih.gov For example, methyl 4-amino-3-bromo-5-fluorobenzoate was found to be a strong inhibitor of GR. nih.gov This highlights the potential for designing targeted chemotherapeutic agents based on the aminobenzoate ester scaffold, including derivatives of this compound. nih.gov Furthermore, the core structure is considered a valuable building block for creating more complex molecules with specific therapeutic properties. nih.gov

Development of Novel Antipsychotics

A significant area of interest for the aminomethoxybenzoate scaffold is in the development of new antipsychotic drugs. This is strongly supported by preclinical research on the isomer, Methyl-2-amino-3-methoxybenzoate (MAM). nih.gov MAM, a natural protoalkaloid, has shown promising antipsychotic-like activity in various animal models. nih.gov

In studies using rat and mouse models of schizophrenia, MAM was found to:

Reduce stereotyped behaviors induced by dopamine agonists, which is predictive of antipsychotic efficacy. nih.gov

Antagonize deficits in prepulse inhibition (a measure of sensorimotor gating that is disrupted in schizophrenia) induced by agents like phencyclidine (PCP) and a 5-HT2A/2C agonist. nih.gov

These findings suggest that MAM, and by extension the aminomethoxybenzoate scaffold, could be a foundation for developing atypical antipsychotics that may treat both the positive and cognitive symptoms of schizophrenia. nih.gov

Addressing Side Effects in Drug Development

A major challenge in the development of new drugs, particularly for chronic conditions like psychosis, is minimizing side effects. Many current antipsychotics are associated with adverse effects such as weight gain, metabolic issues, and extrapyramidal symptoms. nih.gov

The development of drugs based on the this compound scaffold offers a potential avenue to address these issues. Notably, in a 28-day subchronic treatment study, the isomer MAM did not induce weight gain, hyperglycemia, hyperlipidemia, or signs of liver or kidney toxicity, which are common side effects of existing atypical antipsychotics. nih.gov Furthermore, MAM did not cause cataleptic effects, which are indicative of extrapyramidal side effects. nih.gov

Advanced Spectroscopic and Computational Characterization

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Frontier Molecular Orbitals (FMO) Energy Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the electronic properties and reactivity of a molecule. libretexts.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. malayajournal.org

For methyl 5-amino-2-methoxybenzoate, the presence of an electron-donating amino group (-NH₂) and a methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring is expected to raise the energy of the HOMO. Conversely, the electron-withdrawing nature of the methyl ester group (-COOCH₃) would lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO energy gap, suggesting a molecule that is chemically reactive and polarizable.